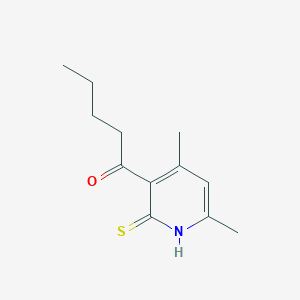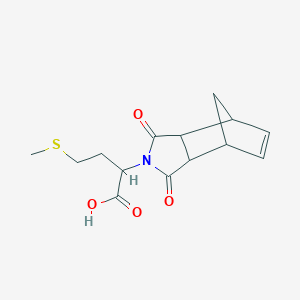
N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine, also known as DEET, is a widely used insect repellent. DEET was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent worldwide. DEET is used to repel a variety of insects, including mosquitoes, ticks, fleas, and flies.
作用機序
The exact mechanism of action of N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine is not well understood. It is believed that this compound works by interfering with the ability of insects to detect and respond to odors. This compound may also interfere with the ability of insects to locate their hosts by disrupting the carbon dioxide gradient that is used by many insects to locate their hosts.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on insects. It has been shown to affect the activity of enzymes involved in insect metabolism and to disrupt the function of insect ion channels. This compound has also been shown to affect the behavior of insects, causing them to avoid treated surfaces.
実験室実験の利点と制限
N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine is a widely used insect repellent that is readily available and relatively inexpensive. It is also effective against a wide range of insects, making it a useful tool for studying insect behavior and physiology. However, this compound has some limitations for lab experiments. It can be toxic to some non-target organisms, such as bees and butterflies, and it can be difficult to control the concentration of this compound in the environment.
将来の方向性
There are many future directions for research on N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine. One area of research is the development of new insect repellents that are more effective and less toxic than this compound. Another area of research is the study of the ecological and evolutionary impacts of this compound on non-target organisms. Finally, there is a need for more research on the mechanisms of action of this compound and other insect repellents, in order to develop more effective and targeted insect control strategies.
合成法
N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine is synthesized from m-toluic acid through a series of chemical reactions. The first step is the conversion of m-toluic acid to m-toluoyl chloride. This is followed by the reaction of m-toluoyl chloride with diethylamine to produce N,N-diethyl-m-toluamide. The final step involves the reaction of N,N-diethyl-m-toluamide with thionyl chloride to produce this compound.
科学的研究の応用
N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine is widely used in scientific research to study the behavior and physiology of insects. It is used to study insect olfaction, the ability of insects to detect and respond to odors. This compound has also been used to study the effects of insecticides on non-target organisms, such as bees and butterflies.
特性
IUPAC Name |
N'-(2,6-dimethylhept-5-enyl)-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2/c1-7-17(12-11-16(5)6)13-15(4)10-8-9-14(2)3/h9,15H,7-8,10-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUIANVJABHCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC(C)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-bromo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5168330.png)
![2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5168334.png)
![1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine](/img/structure/B5168338.png)
![2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5168343.png)
![8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline](/img/structure/B5168354.png)
![2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5168363.png)
![2-(benzylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5168365.png)

![N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5168389.png)
![2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5168395.png)
![3-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5168411.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5168416.png)

acetic acid](/img/structure/B5168425.png)
